molecular formula C21H28FNO2 B592965 XLR11 6-hydroxyindole metabolite CAS No. 1630022-98-8

XLR11 6-hydroxyindole metabolite

Cat. No.: B592965
CAS No.: 1630022-98-8
M. Wt: 345.4 g/mol
InChI Key: OZGNIKIHSWKZFS-UHFFFAOYSA-N
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Preparation Methods

The preparation of XLR11 6-hydroxyindole metabolite involves the synthesis of XLR11 followed by its metabolic conversion. XLR11 is synthesized through a series of chemical reactions starting from indole derivatives. The reaction conditions include the use of various reagents and catalysts to achieve the desired substitutions and functionalizations on the indole ring

Biological Activity

XLR11 6-hydroxyindole metabolite is a significant compound derived from the synthetic cannabinoid XLR11, which has gained attention due to its psychoactive properties and potential health risks. This article provides a detailed examination of the biological activity of this metabolite, including its pharmacological effects, metabolic pathways, and implications for health.

Overview of XLR11 and Its Metabolite

XLR11, a synthetic cannabinoid, is structurally related to the well-known compound UR-144. It has been associated with various adverse health effects, including acute kidney injury and psychoactive effects similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary active component of cannabis. The 6-hydroxyindole metabolite is one of the primary metabolites formed during the metabolism of XLR11 in the human body.

Metabolic Pathways

The metabolism of XLR11 involves both phase I and phase II biotransformation processes. Research indicates that XLR11 undergoes extensive metabolism in human hepatocytes, leading to the formation of over 25 metabolites through various mechanisms such as hydroxylation, carboxylation, and glucuronidation . The major metabolites identified include:

Metabolite Type Description
2'-carboxy-XLR-11Phase IA significant metabolite in urine
UR-144 pentanoic acidPhase IRelated to UR-144 metabolism
5-hydroxy-UR-144Phase IHydroxylated form of UR-144
Hydroxy-XLR-11 glucuronidesPhase IIConjugated forms that may exhibit biological activity
2'-carboxy-UR-144 pentanoic acidPhase IAnother key metabolite

Interaction with Cannabinoid Receptors

XLR11 6-hydroxyindole has been shown to exhibit biological activity similar to its parent compound. It interacts with cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system involved in various physiological processes. The binding affinity and functional activity at these receptors can influence psychoactive effects and potential therapeutic applications.

In vitro studies have demonstrated that some hydroxylated metabolites can act as antagonists at CB1 receptors, suggesting a complex pharmacological profile where certain metabolites may mitigate or enhance the effects of synthetic cannabinoids . For instance, the 7-hydroxyindole derivative from related compounds has shown competitive antagonism without eliciting G-protein activation .

Inhibition of Transport Proteins

Recent studies have identified that 6-hydroxyindole acts as a long-lasting inhibitor of the organic anion transporting polypeptide (OATP) 1B1, which is crucial for drug transport in the liver . This inhibition can lead to altered pharmacokinetics for drugs that are substrates of OATP1B1, particularly in patients with renal impairment where plasma levels of 6-hydroxyindole are elevated. The prolonged inhibition observed suggests potential implications for drug-drug interactions in clinical settings.

Case Studies and Clinical Implications

Several case studies have reported adverse effects associated with synthetic cannabinoids like XLR11. For example, acute kidney injury linked to XLR11 use has been documented, highlighting the need for further investigation into its metabolites and their biological activities . Additionally, forensic analyses have utilized metabolic profiles to identify XLR11 intake in clinical toxicology cases, underscoring the importance of understanding its metabolic pathways for accurate detection and treatment .

Properties

IUPAC Name

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGNIKIHSWKZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043153
Record name XLR11 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-98-8
Record name XLR11 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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